N-Méthylhomovanillyl amine

Vue d'ensemble

Description

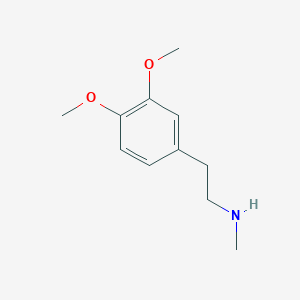

N-Methylhomoveratrylamine: is an organic compound with the molecular formula C₁₁H₁₇NO₂ . It is a derivative of homoveratrylamine, characterized by the presence of a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

Synthesis of Organic Compounds

N-Methylhomoveratrylamine serves as a crucial building block in the synthesis of various organic compounds. It is particularly valuable as an intermediate in the production of pharmaceuticals and agrochemicals. Its role extends to the synthesis of complex molecules that require specific structural motifs provided by this compound.

Neuromodulatory Effects

Research indicates that N-Methylhomoveratrylamine influences neurotransmitter activity in the brain, making it a subject of interest in neuroscience. Preliminary studies suggest its potential as a dopamine reuptake inhibitor, which could have implications for treating neurological disorders such as Parkinson's disease and depression .

Case Study: Dopamine Reuptake Inhibition

In a study examining the effects of various compounds on dopamine levels, N-Methylhomoveratrylamine was shown to significantly increase dopamine availability by inhibiting its reuptake. This mechanism suggests potential therapeutic applications in managing conditions associated with dopamine dysregulation.

Pharmaceutical Intermediate

N-Methylhomoveratrylamine is utilized as an intermediate in synthesizing verapamil, a calcium channel blocker used to treat hypertension and arrhythmias. The production process involves hydrogenation of veratryl cyanide over a nickel catalyst, highlighting its importance in pharmaceutical manufacturing .

Potential Therapeutic Uses

Recent investigations have explored the compound's efficacy as a treatment for cardiovascular diseases due to its calcium channel blocking properties. Hybrid molecules combining MHVA with other pharmacophores have shown enhanced activity compared to traditional drugs like verapamil and diltiazem, indicating a promising direction for drug development .

Production of Specialty Chemicals

In addition to its pharmaceutical uses, N-Methylhomoveratrylamine is employed in producing various industrial chemicals, including dyes and pigments. Its role as a synthetic intermediate underscores its versatility across different chemical manufacturing sectors.

Mécanisme D'action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . .

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to downstream effects . .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

It is known that the compound has effects at the molecular and cellular levels

Action Environment

These factors could potentially have a significant impact on the compound’s action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methylhomoveratrylamine can be synthesized through several methods. One common method involves the reaction of homoveratrylamine with formaldehyde and formic acid, which results in the formation of N-Methylhomoveratrylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C .

Industrial Production Methods: In industrial settings, N-Methylhomoveratrylamine is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methylhomoveratrylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form secondary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines.

Comparaison Avec Des Composés Similaires

Homoveratrylamine: The parent compound, lacking the methyl group on the nitrogen atom.

3,4-Dimethoxyphenethylamine: A structurally related compound with similar chemical properties.

N-Methylphenethylamine: Another methylated derivative with comparable biological activity.

Uniqueness: N-Methylhomoveratrylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dopamine reuptake inhibitor sets it apart from other similar compounds, making it a valuable subject of research in neuroscience and medicinal chemistry.

Activité Biologique

N-Methylhomoveratrylamine (NMHVA) is an organic compound with the molecular formula . It is a derivative of homoveratrylamine, notable for its potential biological activities, particularly in the context of neuromodulation and pharmacology. This article explores the biological activity of NMHVA, including its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.

Overview of N-Methylhomoveratrylamine

NMHVA is characterized by the addition of a methyl group to the nitrogen atom of homoveratrylamine. This structural modification influences its biological properties and interactions with various neurotransmitter systems. NMHVA has garnered interest in neuroscience due to its potential effects on dopamine reuptake inhibition and serotonin receptor modulation.

1. Interaction with Neurotransmitter Systems

NMHVA is primarily studied for its influence on neurotransmitter activity, particularly:

- Dopamine Reuptake : Preliminary studies suggest that NMHVA may act as a dopamine reuptake inhibitor, potentially affecting conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

- Serotonin Receptors : Research indicates that NMHVA may interact with serotonin receptors, specifically the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects .

2. Biochemical Pathways

The compound likely interacts with multiple biochemical pathways, leading to downstream effects on cellular processes. Its ability to modulate neurotransmitter levels suggests a role in altering synaptic transmission and neuronal excitability .

Pharmacokinetics

Understanding the pharmacokinetics of NMHVA is crucial for evaluating its therapeutic potential:

- Absorption : The compound's bioavailability can be influenced by its chemical structure, affecting how it is absorbed in the body.

- Metabolism : NMHVA is primarily excreted unchanged in human urine, indicating a potential for low metabolic degradation .

- Half-life : The duration of action and half-life of NMHVA are yet to be fully elucidated but are essential for determining dosing regimens in therapeutic settings.

1. Neurological Disorders

Due to its dopaminergic activity, NMHVA shows promise in treating neurological disorders:

- Depression : As a dopamine reuptake inhibitor, NMHVA could provide an alternative treatment option for patients unresponsive to traditional antidepressants.

- ADHD : Its stimulatory effects on dopamine pathways may offer benefits in managing ADHD symptoms.

2. Case Studies and Research Findings

Several studies have highlighted the biological activity of NMHVA:

Comparison with Related Compounds

NMHVA shares structural similarities with other compounds that exhibit similar biological activities. A comparison highlights its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Homoveratrylamine | Lacks methyl group | Moderate serotonergic activity |

| 3,4-Dimethoxyphenethylamine | Similar structure | Stronger psychoactive effects |

| N-Methylphenethylamine | Methylated derivative | Dopaminergic activity |

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJWKRMESUMDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188460 | |

| Record name | N-Methylhomoveratrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3490-06-0 | |

| Record name | N-Methylhomoveratrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3490-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhomoveratrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003490060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3490-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylhomoveratrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxy-N-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLHOMOVERATRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H5ZH95EHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-Methylhomoveratrylamine?

A1: N-Methylhomoveratrylamine is an organic compound with the molecular formula C11H17NO2. While the provided abstracts don't delve into specific spectroscopic data, its structure consists of a benzene ring with two methoxy groups (veratryl group) attached to positions 3 and 4. An ethyl chain further extends from the benzene ring, with the terminal carbon linked to a methylamino group.

Q2: How does the structure of N-Methylhomoveratrylamine relate to its biological activity, particularly as a potential bradycardic agent?

A2: [] Research indicates that modifying N-Methylhomoveratrylamine by adding an acyclic amide side chain can lead to potent bradycardic activity. Specifically, compound 35, (E)-N-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylamino]propyl]-4-[3,4-(methylenedioxy)phenyl]-3-butenamide, demonstrated significant bradycardic effects in isolated guinea pig right atria and anesthetized dogs. This suggests that the acyclic amide moiety, along with the specific substituents on the phenyl ring, play crucial roles in interacting with target receptors or enzymes responsible for heart rate regulation.

Q3: Can N-Methylhomoveratrylamine derivatives act as MDR modulators?

A3: Yes, research has shown that modifying N-Methylhomoveratrylamine by incorporating it into anthranilamide structures can create potent P-glycoprotein (P-gp) inhibitors. [] These modified compounds exhibit enhanced activity compared to verapamil and reduced cytotoxicity compared to the known inhibitor XR9576. Furthermore, specific derivatives with ethyl or propyl spacers between nitrogen atoms exhibited the most potent P-gp inhibition. Interestingly, some derivatives like 22a displayed inhibitory activity against CYP3A4, an enzyme linked to tumor cell chemoresistance. This dual-action mechanism makes these derivatives promising candidates for further drug development.

Q4: Are there any efficient synthetic routes for producing N-Methylhomoveratrylamine derivatives?

A4: Yes, a convenient one-pot synthesis method has been developed for creating unsymmetrical propane-1,3-diamine derivatives of N-Methylhomoveratrylamine, specifically BRL 61010A. [] This method involves condensing N-Methylhomoveratrylamine with acrolein, followed by in situ reductive amination with 3,4-dimethoxyaniline. This approach provides an efficient route to synthesize a valuable class of compounds with potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.